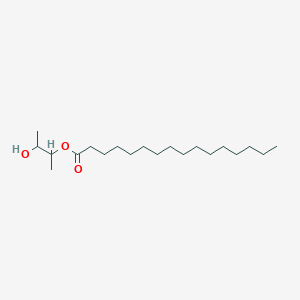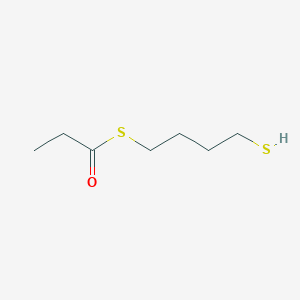![molecular formula C7H14O3 B14617156 [(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol CAS No. 57626-73-0](/img/structure/B14617156.png)
[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol is an organic compound with a unique structure that includes a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol typically involves the enantioselective ring-opening of cycloanhydride with alcohol in the presence of a chiral catalyst such as 9-epiquininurea . This method allows for high yield and high stereoselectivity at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are often applied to scale up the synthesis process.
化学反応の分析
Types of Reactions
[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohol derivatives.
科学的研究の応用
[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of [(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(S)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol: This compound shares a similar structural motif but has different functional groups and applications.
Quinidine: Another compound with a similar dioxolane ring structure but different pharmacological properties.
Uniqueness
[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol is unique due to its specific stereochemistry and the presence of the dioxolane ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
57626-73-0 |
|---|---|
分子式 |
C7H14O3 |
分子量 |
146.18 g/mol |
IUPAC名 |
[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C7H14O3/c1-5-6(4-8)10-7(2,3)9-5/h5-6,8H,4H2,1-3H3/t5-,6+/m1/s1 |
InChIキー |
VWUQFWPEGNZUQV-RITPCOANSA-N |
異性体SMILES |
C[C@@H]1[C@@H](OC(O1)(C)C)CO |
正規SMILES |
CC1C(OC(O1)(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


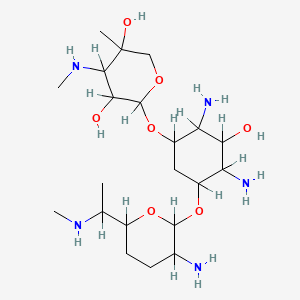
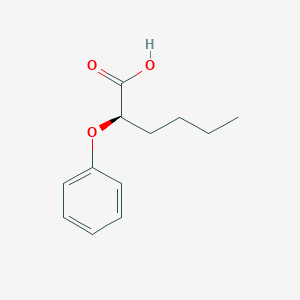

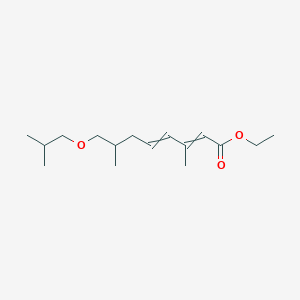
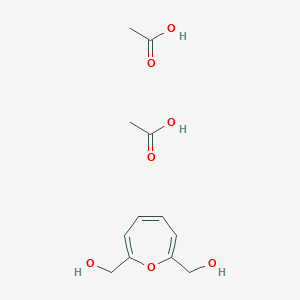


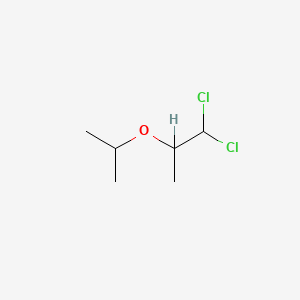
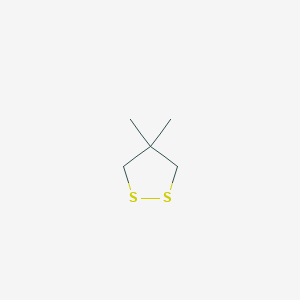

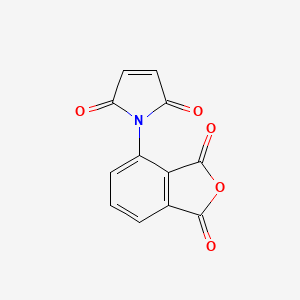
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)
